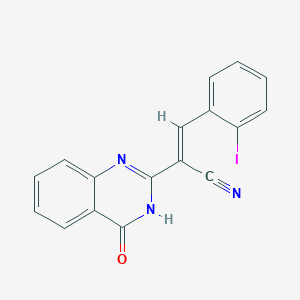

(2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Description

(2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic small molecule characterized by an α,β-unsaturated nitrile (prop-2-enenitrile) backbone. Key structural features include:

- 4-oxo-3,4-dihydroquinazolin-2-yl moiety: A bicyclic heteroaromatic system with a ketone group, often associated with kinase inhibition and DNA-binding activity.

- (2E)-configuration: The trans-geometry of the double bond influences molecular planarity and intermolecular interactions.

Crystallographic studies of this compound and its analogs likely employ tools like SHELXL for refinement and OLEX2 for structure solution and analysis , ensuring precise determination of bond lengths, angles, and packing motifs.

Properties

Molecular Formula |

C17H10IN3O |

|---|---|

Molecular Weight |

399.18 g/mol |

IUPAC Name |

(E)-3-(2-iodophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C17H10IN3O/c18-14-7-3-1-5-11(14)9-12(10-19)16-20-15-8-4-2-6-13(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-9+ |

InChI Key |

COUBYWQFURDLBJ-FMIVXFBMSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)I |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction using iodine and a suitable oxidizing agent.

Formation of the Propenenitrile Moiety: This step involves the reaction of the intermediate with acrylonitrile under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinazolinone derivatives with different oxidation states, while substitution can introduce various functional groups into the iodophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Quinazolinone derivatives have been shown to interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicine, (2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it a valuable starting material for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of α,β-unsaturated nitriles functionalized with heteroaromatic systems. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Molecular weight calculated based on formula.

Key Differences and Implications

a) Halogen vs. Methoxy/Nitro Substituents

- The 2-iodophenyl group in the target compound provides distinct steric and electronic properties compared to methoxy (5622-96-8) or nitro (672330-02-8) groups.

- Methoxy groups (5622-96-8) act as electron donors, which may increase solubility but reduce electrophilicity.

b) Heteroaromatic Systems

- The 4-oxo-3,4-dihydroquinazolin-2-yl core in the target compound is a rigid, planar system conducive to π-π stacking in protein binding pockets.

- Thiazole in 5622-96-8 introduces sulfur-based interactions, while sulfanyl in 672330-02-8 adds conformational flexibility.

c) Functional Group Effects

- The α,β-unsaturated nitrile in the target compound and 5622-96-8 enables Michael addition reactivity, a trait exploited in covalent inhibitor design.

- Nitro groups (5622-96-8, 672330-02-8) may confer oxidative stress in biological systems but often reduce metabolic stability.

Research Findings and Pharmacological Relevance

- Quinazolinone derivatives (e.g., 672330-02-8) are established kinase inhibitors, suggesting the target compound may target similar pathways .

- Thiazole-containing analogs (5622-96-8) demonstrate antimicrobial activity, highlighting the role of heterocycles in modulating bioactivity .

Biological Activity

The compound (2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound can be represented by the following structural formula:

The presence of the iodophenyl group and the quinazolinone moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to (2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in a study where it was administered to various cancer cell lines, resulting in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

- In vitro Studies : In vitro assays demonstrated that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 15 µM, indicating a potent effect against this type of cancer .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers investigated the effects of (2E)-3-(2-iodophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile on human cancer cell lines. The study revealed that treatment with the compound resulted in significant tumor cell death compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates, corroborating its potential as an anticancer agent .

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that at sub-MIC concentrations, the compound could inhibit biofilm formation, suggesting a dual role as both an antimicrobial and a biofilm inhibitor .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.